molecular formula C19H20N2 B2618364 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole CAS No. 1187632-16-1

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B2618364
CAS No.: 1187632-16-1
M. Wt: 276.383
InChI Key: ONVZVRXSYJFYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to the pyrazole ring at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole derivatives with hydrogenated phenyl rings.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups attached to the phenyl rings.

Scientific Research Applications

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(2,4-dimethylphenyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    3,5-bis(2,4-dimethylphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    3,5-bis(2,4-dimethylphenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is unique due to its specific arrangement of dimethylphenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-12-5-7-16(14(3)9-12)18-11-19(21-20-18)17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVZVRXSYJFYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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